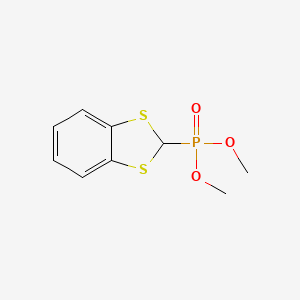

Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Description

Contextualization of Organophosphorus Compounds in Synthetic Organic Chemistry

Organophosphorus chemistry, a dynamic and continually expanding field, investigates the synthesis and properties of organic compounds containing phosphorus. wikipedia.orglongdom.org These compounds are integral to numerous scientific and industrial sectors, including medicinal, pharmaceutical, and agricultural chemistry, owing to their distinct physical and biological characteristics. longdom.org The versatility of phosphorus is demonstrated by its ability to exist in various oxidation states and coordination numbers, leading to a wide array of compound classes such as phosphines, phosphites, phosphonates, and phosphine (B1218219) oxides. wikipedia.orgbdu.ac.in

Phosphonates, which are esters of phosphonic acid with the general formula RP(=O)(OR')₂, represent a particularly significant class. wikipedia.org Their synthesis is often achieved through methods like the Michaelis–Arbuzov reaction. wikipedia.org In the realm of synthetic organic chemistry, organophosphorus compounds, especially phosphonates, are indispensable tools. frontiersin.org They are widely utilized as improved Wittig reagents for the synthesis of alkenes and play crucial roles in the formation of carbon-carbon bonds. frontiersin.orgnih.gov Furthermore, phosphines are essential as ligands in metal-catalyzed reactions, where their electronic and steric properties can be finely tuned to influence the outcome of catalytic cycles. frontiersin.org The broad utility of these compounds extends to their application as herbicides, drugs for treating osteoporosis, and even nerve agents, highlighting the diverse impact of organophosphorus chemistry. wikipedia.org

The Significance of 1,3-Benzodithiole (B1625575) Scaffolds in Advanced Materials Science

The 1,3-benzodithiole scaffold, a heterocyclic structure featuring a benzene (B151609) ring fused to a five-membered dithiole ring, is a key building block in the field of materials science. ontosight.ainih.gov Compounds based on this framework are recognized for their unique electronic properties, which make them valuable candidates for use in organic electronics and optoelectronic devices. ontosight.ai The planar nature and sulfur-rich composition of the benzodithiole moiety facilitate intermolecular interactions, which are crucial for charge transport in organic semiconductor materials.

A primary application of 1,3-benzodithiole derivatives is as precursors in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its analogues. tcichemicals.com TTF is a cornerstone molecule in the development of molecular conductors and organic superconductors due to its ability to form stable radical cations and participate in charge-transfer complexes. The specific structure and substituents on the benzodithiole ring can be modified to tune the electronic properties of the resulting TTF derivatives, thereby influencing the performance of materials used in applications like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net

Research Trajectory and Importance of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

This compound (CAS No. 62217-35-0) is a molecule that uniquely combines the reactive functionality of a phosphonate (B1237965) ester with the electronically significant 1,3-benzodithiole scaffold. cymitquimica.com This compound has emerged as a valuable reagent in synthetic chemistry, particularly for its role in olefination and C-C bond-forming reactions. cymitquimica.com Its primary importance lies in its utility as a precursor for the synthesis of tetrathiafulvalene (TTF) derivatives, positioning it as a key intermediate in the development of advanced electronic materials. tcichemicals.com

The structure of this compound features a dimethoxyphosphinyl group attached to the second carbon of the 1,3-benzodithiole ring system. cymitquimica.com This phosphonate group serves as a versatile chemical handle, enabling a variety of transformations. Research has focused on leveraging this reactivity to construct complex molecular architectures for materials science applications. The compound's ability to bridge the gap between traditional organophosphorus synthesis and the creation of functional organic materials underscores its specific and significant role in modern chemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 62217-35-0 cymitquimica.com |

| Molecular Formula | C₉H₁₁O₃PS₂ cymitquimica.com |

| Molecular Weight | 262.28 g/mol cymitquimica.com |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% (GC) |

| Melting Point | 120.0 to 124.0 °C |

| Synonyms | 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester, 2-Dimethoxyphosphinyl-1,3-benzodithiole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphoryl-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVOUPYVLWQXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1SC2=CC=CC=C2S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328006 | |

| Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62217-35-0 | |

| Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Advancements for Dimethyl 1,3 Benzodithiol 2 Ylphosphonate

Established Synthetic Pathways

The traditional synthesis of Dimethyl 1,3-benzodithiol-2-ylphosphonate and its subsequent activation rely on well-documented reactions in organophosphorus chemistry. These methods provide reliable access to the compound and its highly reactive carbanion.

One of the fundamental and established routes to this compound involves the reaction of a suitable 1,3-benzodithiolylium salt with a trialkyl phosphite (B83602), such as trimethyl phosphite. This type of reaction is analogous to the synthesis of other heteroaromatic phosphonates where a heteroaromatic cation is treated with a phosphite. For instance, similar methodologies have been employed for the preparation of (2,3-dihydro-1,3-thiazol-2-yl)-phosphonates from thiazolium salts. mostwiedzy.pl The reaction proceeds via the nucleophilic attack of the phosphite on the electrophilic carbon of the dithiolylium ring, followed by an Arbuzov-type rearrangement to yield the stable phosphonate (B1237965) product. The use of dithiolium salts is a key aspect in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives, and this chemistry has been extended to create phosphonate-substituted precursors. chempedia.info

A critical feature of this compound is its ability to form a stabilized carbanion, which is a potent nucleophile for carbon-carbon bond formation. cymitquimica.com This carbanion is generated through deprotonation of the acidic proton at the C-2 position of the benzodithiole ring. The process is typically achieved by treating the phosphonate with a strong, non-nucleophilic base.

Detailed studies have shown that 2-dimethoxyphosphinyl-1,3-benzodithiole (a synonym for the target compound) can be effectively deprotonated using butyllithium (B86547) in tetrahydrofuran (B95107) (THF) at a low temperature of -78°C. chempedia.info The resulting phosphonate-stabilized carbanion is significantly more nucleophilic than analogous phosphonium (B103445) ylides used in the standard Wittig reaction. chempedia.infoconcordia.ca This enhanced reactivity allows it to react efficiently with a wider variety of aldehydes and ketones under mild conditions in what is known as the Horner-Wadsworth-Emmons (HWE) reaction. chempedia.info A key advantage of using this phosphonate carbanion is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies the purification of the desired olefin product. chempedia.info

Table 1: Reaction Conditions for Phosphonate Carbanion Formation

| Substrate | Reagent | Solvent | Temperature | Product | Source |

|---|

Exploration of Novel and Efficient Synthetic Strategies

While established methods are reliable, ongoing research seeks to develop more efficient, selective, and environmentally benign synthetic routes for phosphonates.

The development of stereoselective methods for synthesizing phosphonates is a significant area of research, particularly for creating chiral molecules with potential biological activity. Although specific stereoselective syntheses for this compound are not widely documented, general advancements in the field provide a framework for future exploration. For example, short and efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonates have been achieved through diastereospecific 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net This strategy involves the reaction of a C-(diethoxyphosphoryl)nitrone with an alkene to produce isoxazolidine (B1194047) cycloadducts as single diastereoisomers, which are then converted to the target phosphonates. mdpi.com Such methodologies highlight the potential for developing asymmetric routes to phosphonates containing heterocyclic scaffolds.

The principles of green chemistry are increasingly being applied to organophosphorus synthesis to reduce waste and avoid hazardous reagents. Research in related areas has demonstrated viable green alternatives. For instance, a simple, N-chlorosuccinimide-promoted synthesis of thiophosphates through the coupling of thiols and phosphonates has been developed that proceeds efficiently in the absence of a base. core.ac.uk This approach avoids the use of strong bases, which can limit functional group compatibility. core.ac.uk Furthermore, the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as green reagents and solvents is gaining traction for the synthesis of various heterocycles. nih.gov These approaches often proceed in the absence of additional solvents and allow for simple product isolation, demonstrating the potential for creating more sustainable production methods for phosphonate reagents and their precursors. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester |

| 2-Dimethoxyphosphinyl-1,3-benzodithiole |

| Trimethyl phosphite |

| Butyllithium |

| Tetrahydrofuran (THF) |

| N-chlorosuccinimide (NCS) |

| Dimethyl carbonate (DMC) |

| C-(diethoxyphosphoryl)nitrone |

Chemical Reactivity and Advanced Organic Transformations Mediated by Dimethyl 1,3 Benzodithiol 2 Ylphosphonate

Wittig-Horner Olefination Reactions

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a cornerstone of alkene synthesis, offering significant advantages over the classical Wittig reaction, such as the use of stabilized carbanions and the straightforward purification of products. organic-chemistry.orgnih.gov In this context, Dimethyl 1,3-benzodithiol-2-ylphosphonate serves as a stable phosphonate (B1237965) precursor. Upon deprotonation with a suitable base (e.g., sodium hydride, n-butyllithium), it forms a nucleophilic phosphonate carbanion that readily reacts with various electrophiles, most notably carbonyl compounds. organic-chemistry.org

Reaction with Carbonyl Compounds and Quinones to Yield Alkenes

The phosphonate carbanion derived from this compound reacts efficiently with a wide range of aldehydes and ketones. This reaction proceeds via the nucleophilic addition of the carbanion to the carbonyl carbon, forming a transient betaine (B1666868) or oxaphosphetane intermediate. Subsequent elimination of a water-soluble phosphate (B84403) byproduct drives the reaction forward, yielding the corresponding alkene. organic-chemistry.orgnih.gov

This methodology is particularly effective for creating exocyclic double bonds on cyclic ketones and for reacting with quinones to generate quinonoid structures. The reaction with p-quinones, for instance, provides a direct route to highly conjugated systems, which are of significant interest in materials science. The general stability of the phosphonate reagent allows for controlled reactions with sensitive carbonyl substrates.

Formation of 1,4-Benzodithiafulvenes

A key application of this compound is the synthesis of 1,4-benzodithiafulvenes. These compounds are essentially derivatives of fulvene (B1219640) where one of the five-membered ring's double bonds is part of the 1,3-benzodithiole (B1625575) system. They are synthesized through the Wittig-Horner reaction of the phosphonate with various aldehydes. The reaction couples the 1,3-benzodithiole moiety to the carbonyl partner, forming a new carbon-carbon double bond and extending the conjugated π-system. The resulting benzodithiafulvenes are valuable intermediates in the synthesis of more complex molecular structures.

Synthesis of Tetrathiafulvalene (B1198394) (TTF) and Extended Tetrathiafulvalene (exTTF) Derivatives

Tetrathiafulvalene (TTF) and its derivatives are among the most studied organic electron donors due to their unique redox properties and their application in the development of organic conductors and superconductors. rsc.org The synthesis of both symmetrical and unsymmetrical TTF analogues often relies on coupling reactions of 1,3-dithiole precursors. This compound is an essential reagent in strategies leading to these complex structures.

Symmetrical TTF derivatives, such as dibenzo-tetrathiafulvalene, can be synthesized through the homocoupling of the carbanion derived from this compound. In this type of reaction, the phosphonate carbanion undergoes a self-coupling reaction, often mediated by an oxidizing agent or through electrochemical methods. This process results in the formation of a central carbon-carbon double bond, effectively dimerizing the 1,3-benzodithiole units to create the symmetrical TTF core structure. Research into phosphite-mediated reductive C-C coupling of related 1,3-dithiole-2-thiones provides insight into the mechanisms that can lead to such symmetrical products. rsc.org

Table 1: Representative Homocoupling Reaction for Symmetrical TTF Synthesis

| Starting Material | Reagent/Conditions | Product | Yield (%) |

| 1,3-Dithiole-2-thione (B1293655) | P(OEt)₃, THF, 60 °C | Tetrathiafulvalene derivative | Varies |

Note: This table represents a general methodology for TTF synthesis; specific yields for the homocoupling of this compound require targeted investigation.

The synthesis of unsymmetrical or functionalized TTF derivatives is crucial for fine-tuning their electronic and structural properties. nih.gov This is achieved through mixed (or cross-coupling) reactions where two different 1,3-dithiole precursors are coupled. In a typical approach, the carbanion generated from this compound reacts with a different 1,3-dithiole-2-one or 1,3-dithiole-2-thione. This phosphite-mediated cross-coupling reaction allows for the controlled synthesis of unsymmetrical TTFs, where the benzodithiole moiety is linked to another, differently substituted dithiole ring. nih.gov The success of these reactions often depends on carefully controlling stoichiometry and reaction conditions to minimize the formation of homocoupled byproducts. nih.gov

Table 2: General Scheme for Mixed Coupling Reactions

| Precursor A | Precursor B | Coupling Agent | Product Type |

| 1,3-Benzodithiole derivative | Substituted 1,3-dithiole-2-one/thione | Triethyl phosphite (B83602) | Unsymmetrical TTF |

Note: This table illustrates the general strategy for creating unsymmetrical TTFs.

The Wittig-Horner reaction is also a powerful tool for ring-closing transformations. By designing a precursor molecule that contains both the phosphonate group derived from a 1,3-benzodithiole unit and a carbonyl group within the same molecule, an intramolecular reaction can be induced. Upon addition of a base, the generated carbanion attacks the internal carbonyl group, leading to the formation of a new cyclic structure containing an endocyclic double bond. This strategy is highly valuable for constructing strained ring systems and macrocycles that incorporate the benzodithiole moiety, leading to novel cycloalkenes with unique conformational and electronic properties.

Tandem Coupling for Cyclic Polyenes

In a hypothetical tandem sequence, the phosphonate carbanion derived from this compound could react with a suitable dialdehyde (B1249045) or a substrate containing both an aldehyde and a latent aldehyde functionality. Such a reaction, if successful, would likely proceed in a stepwise manner to construct the conjugated polyene chain before a final intramolecular cyclization event. The 1,3-benzodithiol moiety could potentially influence the stereoselectivity of the newly formed double bonds due to its steric bulk.

A generalized approach for a tandem HWE reaction to form a cyclic polyene is outlined below:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Horner-Wadsworth-Emmons Olefination | Phosphonate Carbanion + Dialdehyde | Linear Polyene with a terminal aldehyde |

| 2 | Intramolecular Horner-Wadsworth-Emmons Cyclization | Deprotonation of terminal phosphonate and reaction with terminal aldehyde | Cyclic Polyene |

Preparation of Sterically Congested and Strained Alkenes

There is a lack of specific published research on the application of this compound for the synthesis of sterically congested and strained alkenes. Generally, the Horner-Wadsworth-Emmons reaction is well-suited for the synthesis of tetrasubstituted and other sterically hindered alkenes where the traditional Wittig reaction might fail or provide low yields. nih.gov The increased nucleophilicity of phosphonate carbanions compared to Wittig ylides often allows for successful reactions with hindered ketones.

The bulky 1,3-benzodithiol group on the phosphonate could play a significant role in the synthesis of sterically demanding alkenes. Its presence might influence the approach of the phosphonate carbanion to the carbonyl group, potentially affecting the stereochemical outcome of the reaction.

Below is a representative table of substrates that could hypothetically be used to generate sterically congested alkenes using a bulky phosphonate reagent like this compound, based on general principles of the HWE reaction.

| Entry | Ketone | Phosphonate | Expected Product |

| 1 | Camphor | Anion of this compound | 2-(1,3-Benzodithiol-2-ylidene)camphane |

| 2 | Adamantanone | Anion of this compound | 2-(1,3-Benzodithiol-2-ylidene)adamantane |

| 3 | Fenofibrate | Anion of this compound | Corresponding alkene derivative |

Synthesis of Medium to Large-Ring Compounds

Specific examples of the use of this compound in the synthesis of medium to large-ring compounds via intramolecular Horner-Wadsworth-Emmons (HWE) reaction are not documented in the available scientific literature. However, the intramolecular HWE reaction is a widely employed and effective strategy for the formation of macrocycles, particularly in the synthesis of natural products. conicet.gov.ar

This methodology involves a precursor molecule containing both a phosphonate group and a carbonyl group (aldehyde or ketone). Upon addition of a base, the phosphonate is deprotonated to form a carbanion, which then attacks the intramolecular carbonyl group, leading to the formation of a cyclic alkene. The success of such macrocyclizations is often dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

The choice of base and solvent can significantly influence the efficiency and stereoselectivity of the cyclization. For instance, the use of potassium bases in conjunction with crown ethers has been shown to promote Z-selectivity in some intramolecular HWE reactions. nih.govresearchgate.net

A generalized scheme for the synthesis of a macrocyclic lactone using an intramolecular HWE reaction is presented below:

| Precursor | Reaction Conditions | Product | Ring Size |

| ω-formyl-alkylphosphonate | Base (e.g., NaH, KHMDS), High Dilution | Cyclic alkene | Variable |

| ω-keto-alkylphosphonate | Base (e.g., LiCl, DBU), High Dilution | Cyclic alkene | Variable |

Mechanistic Elucidation of Reaction Pathways

Intermediates in the Wittig-Horner Reaction: Phosphoranes and Phosphonate Carbanions

While no specific mechanistic studies for this compound are available, the general mechanism of the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is well-established. organic-chemistry.org The key reactive intermediate is a phosphonate carbanion, which is generated by the deprotonation of the phosphonate at the α-carbon using a suitable base.

The reaction proceeds through the following key steps:

Deprotonation: A base removes the acidic proton alpha to the phosphonate and the 1,3-benzodithiol groups, forming a resonance-stabilized phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and adds to the carbonyl carbon of an aldehyde or ketone, forming a diastereomeric mixture of β-alkoxyphosphonate adducts (betaine-like intermediates).

Oxaphosphetane Formation: These adducts then cyclize to form four-membered ring intermediates called oxaphosphetanes.

Elimination: The oxaphosphetane collapses in a syn-elimination fashion to yield the alkene and a water-soluble phosphate byproduct.

The stability and reactivity of the phosphonate carbanion are influenced by the substituents on the α-carbon. In the case of this compound, the 1,3-benzodithiol group would contribute to the stabilization of the carbanion through resonance and inductive effects.

Influence of Reaction Parameters on Product Selectivity and Yield

Specific data on how reaction parameters affect the selectivity and yield of reactions involving this compound is not available. However, based on extensive studies of the Horner-Wadsworth-Emmons reaction, several factors are known to influence the outcome, particularly the stereoselectivity (E/Z ratio) of the resulting alkene.

Nature of the Phosphonate: The steric and electronic properties of the phosphonate reagent can significantly impact selectivity. Bulky phosphonates can favor the formation of one stereoisomer over the other.

Carbonyl Substrate: The steric bulk of the aldehyde or ketone can influence the facial selectivity of the nucleophilic attack by the phosphonate carbanion.

Base and Counterion: The choice of base (e.g., NaH, n-BuLi, KHMDS) and the corresponding metal counterion (Li+, Na+, K+) can have a profound effect on the E/Z selectivity. Lithium salts, for instance, are known to often favor the formation of E-alkenes. harvard.edu

Solvent: The polarity and coordinating ability of the solvent can influence the aggregation of the phosphonate carbanion and the stability of the intermediates, thereby affecting the reaction rate and selectivity.

Temperature: Reaction temperature can also play a crucial role. In many cases, lower temperatures favor kinetic control, potentially leading to higher stereoselectivity.

The following table summarizes the general influence of various parameters on the stereoselectivity of the HWE reaction, which can be extrapolated to hypothesize the behavior of this compound.

| Parameter | Variation | General Effect on E/Z Selectivity |

| Base Counterion | Li⁺ vs. K⁺ | Li⁺ often increases E-selectivity |

| Solvent | Protic vs. Aprotic | Aprotic solvents are generally preferred |

| Temperature | Low vs. High | Lower temperatures can increase selectivity |

| Aldehyde Steric Bulk | Small vs. Large | Increased bulk can influence selectivity |

Applications in Advanced Functional Materials

Precursor in Organic Electronics

In the realm of organic electronics, the compound is primarily utilized as a precursor for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. These sulfur-rich organic molecules are renowned for their electron-donating properties and are central to the development of organic conductors and superconductors.

Dimethyl 1,3-benzodithiol-2-ylphosphonate is instrumental in the synthesis of various redox-active molecules, most notably derivatives of tetrathiafulvalene (TTF). The phosphonate (B1237965) group facilitates carbon-carbon double bond formation through reactions like the Horner-Wadsworth-Emmons (HWE) olefination. conicet.gov.arresearchgate.netresearchgate.netnih.govorganic-chemistry.org In this context, the phosphonate-stabilized carbanion derived from this compound can react with a suitable carbonyl compound, typically a 1,3-dithiole-2-one derivative, to form the central double bond of the TTF core. This method is a cornerstone in the synthesis of both symmetrical and unsymmetrical TTF derivatives. rsc.org

The resulting TTF molecules are characterized by their ability to undergo reversible oxidation at relatively low potentials, a key property for their function in electronic devices. The benzodithiole unit influences the electronic properties of the final TTF derivative, including its oxidation potential and the stability of the resulting radical cation.

Tetrathiafulvalene derivatives synthesized from precursors like this compound are excellent electron donors. rsc.org When combined with suitable electron acceptors, they form charge-transfer (CT) complexes. In these complexes, a partial or complete transfer of electrons occurs from the donor (the TTF derivative) to the acceptor molecule, leading to the formation of radical ion salts. nih.govrsc.org

These charge-transfer complexes can exhibit significant electrical conductivity. rsc.orgdntb.gov.ua The degree of charge transfer and the solid-state packing of the donor and acceptor molecules are critical factors that determine the material's conductivity. The unique stacking patterns of the oxidized TTF units and the reduced acceptor molecules in segregated co-linear stacks can create pathways for charge transport, leading to materials that behave as "organic metals". rsc.org The specific structure of the TTF derivative, influenced by its benzodithiole precursor, plays a crucial role in dictating the packing arrangement and, consequently, the electronic properties of the charge-transfer complex.

| Donor (Derived from Precursor) | Acceptor | Stacking Motif | Conductivity | Reference |

|---|---|---|---|---|

| BEDT-TTF | TCNQ | Segregated Stacks | Metallic | rsc.org |

| TMTSF | PF6- | Segregated Stacks | Superconducting (under pressure) | wikipedia.org |

| TTF | DPNI | Mixed Stacks | Semiconducting | rsc.org |

A significant application of TTF derivatives lies in the field of organic superconductors. wikipedia.org Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) is a prominent example of a TTF derivative that forms the basis of a large family of organic superconductors. mdpi.comuni-stuttgart.de The synthesis of BEDT-TTF and its analogues often involves the coupling of 1,3-dithiole-2-thione (B1293655) precursors, a process where phosphonate-based reagents can play a pivotal role. researchgate.net

The resulting BEDT-TTF molecules can be electrochemically crystallized with various anions (e.g., I₃⁻, Cu(NCS)₂⁻) to form layered crystalline solids. uni-stuttgart.de In these materials, the BEDT-TTF molecules form two-dimensional conducting layers separated by insulating anion layers. wikipedia.org The specific arrangement of the BEDT-TTF molecules within these layers, along with intermolecular interactions, gives rise to superconductivity at low temperatures. mdpi.com The ability to synthesize a wide variety of TTF derivatives, facilitated by precursors like this compound, is crucial for the exploration and development of new organic superconducting materials with higher transition temperatures. wikipedia.orgresearchgate.net

Development of Charge Transfer Complexes and Conductive Materials

Role in Supramolecular Chemistry

The structural features of this compound also lend themselves to applications in supramolecular chemistry, particularly in the design of host molecules for molecular recognition.

The phosphonate group is a versatile functional group for incorporation into larger, pre-organized host molecules known as cavitands. researchgate.netnih.govresearchgate.netacs.org These bowl-shaped molecules can encapsulate smaller guest molecules within their cavities. The synthesis of phosphonate-containing cavitands often involves the reaction of a phosphonic acid or its derivative with a suitable molecular scaffold. stmarytx.edu

By analogy, the 1,3-benzodithiol-2-ylphosphonate moiety could be integrated into the framework of cavitands or other macrocyclic hosts. frontiersin.org The benzodithiole unit would form part of the rigid, aromatic structure of the host, contributing to the shape and size of the molecular cavity. The phosphonate groups, typically pointing away from the cavity, can influence the solubility and intermolecular interactions of the host molecule. The sulfur atoms of the benzodithiole ring could also potentially participate in non-covalent interactions with guest molecules.

Host molecules containing phosphonate groups are known to form stable complexes with a variety of guest molecules, including neutral molecules and cations, through host-guest interactions. thno.orgrsc.orgnih.gov The binding of guests within the cavity of a phosphonate-containing host is driven by a combination of non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov

A host molecule incorporating the 1,3-benzodithiol-2-ylphosphonate moiety would be expected to exhibit interesting host-guest chemistry. The hydrophobic cavity, lined with the aromatic surfaces of the benzodithiole units, could bind complementary organic guest molecules. frontiersin.org Furthermore, the phosphonate groups at the upper rim of the cavitand can act as binding sites for cations or participate in hydrogen bonding with suitable guests. researchgate.netnih.gov The formation of these supramolecular assemblies can lead to the development of new sensors, molecular containers for drug delivery, and stimuli-responsive materials. thno.orgresearchgate.net The ability to form such organized structures is a cornerstone of supramolecular chemistry. researchgate.net

| Host Type | Guest Type | Primary Driving Forces for Interaction | Potential Application | Reference |

|---|---|---|---|---|

| Phosphonate Cavitand | N-methyl ammonium (B1175870) salts | Hydrogen Bonding, C-H···π interactions | Molecular Sensing | acs.org |

| Cyclodextrins | Hydrophobic drug molecules | Hydrophobic interactions, van der Waals forces | Drug Delivery | thno.org |

| Calixarenes | Metal ions, organic molecules | Ion-dipole interactions, π-π stacking | Separation, Sensing | rsc.org |

| Tetraphosphonate Cavitands | N-methylpyridinium salts | Host-guest interactions for polymerization | Supramolecular Polymers | nih.gov |

Complexation Studies with Fullerenes (C60, C70)

While direct studies on the complexation of this compound itself with fullerenes are not prominent, its crucial role is as a precursor to larger, π-conjugated systems that are specifically designed for fullerene recognition. The dendralenes and extended tetrathiafulvalene (exTTF) systems synthesized from this phosphonate are part of a class of molecules known for their shape and electronic complementarity with C60 and C70 fullerenes. acs.org

The interaction between these electron-rich exTTF-type hosts and electron-accepting fullerenes is a cornerstone of modern supramolecular chemistry. acs.org The concave surfaces of macrocycles incorporating exTTF units can form stable 1:1 complexes with convex fullerene guests. acs.org This "ball-and-socket" binding mode is driven by favorable noncovalent interactions, such as π-π stacking and charge-transfer interactions. nih.gov Research has shown that the covalent connection of C60 to exTTF derivatives can lead to highly stabilized radical ion pairs (C60•–/exTTF•+), which are investigated for their potential in artificial photosynthetic systems and organic photovoltaics. acs.org The stability and properties of these host-guest complexes can be finely tuned by modifying the structure of the exTTF-based host, demonstrating the importance of versatile building blocks like this compound in creating these sophisticated fullerene receptors. acs.orgnih.gov

The inherent affinity between exTTF derivatives and fullerenes has been leveraged to create a variety of supramolecular structures. For instance, tetrathiafulvalene-calix jst.go.jppyrrole receptors have been shown to bind fullerenes, with the binding strength being allosterically modulated by the presence of specific ions. nih.gov This highlights a sophisticated level of control achievable in these systems. The general principle remains that the electron-donating character of the 1,3-dithiole units, which are installed using the phosphonate reagent, is fundamental to the subsequent complexation with electron-deficient fullerenes.

Building Block in Dendralene Chemistry

This compound is a pivotal reagent in the synthesis of [n]dendralenes, a class of cross-conjugated molecules featuring multiple redox-active 1,3-dithiol-2-ylidene units. oup.comoup.com These compounds are considered extended analogs of tetrathiafulvalene (TTF) and have attracted significant interest for their unique electronic properties and potential use in molecular electronics and rechargeable batteries. oup.comoup.com

The synthesis of 1,3-dithiole-functionalized jst.go.jpdendralenes provides a clear example of the utility of this compound. The construction of these complex molecules is often achieved through a Horner-Wadsworth-Emmons (HWE) reaction. acs.org In a typical reaction sequence, a diformyl derivative of a vinyl-extended TTF is prepared and then reacted with a phosphonate, such as this compound, in the presence of a strong base like lithium diisopropylamide (LDA). acs.orgnih.gov

This reaction effectively couples the phosphonate-derived 1,3-benzodithiole (B1625575) group to the core structure, building out the dendralene framework. The yields of these reactions can be moderate to good, depending on the specific substrates used. acs.org

Table 1: Synthesis of DT jst.go.jpdendralenes via Horner-Wadsworth-Emmons Reaction

| Precursor | Phosphonate Reagent | Product | Yield |

|---|---|---|---|

| Diformyl-vinyl-extended TTF | Dimethyl 4,5-dimethyl-1,3-dithiol-2-ylphosphonate | DT jst.go.jpdendralene (2a) | 33% |

| Diformyl-vinyl-extended TTF | Diethyl 1,3-dithiol-2-ylphosphonate | DT jst.go.jpdendralene (2b) | 69% |

| Diformyl-vinyl-extended TTF | This compound | DT jst.go.jpdendralene (2c) | 83% |

Data sourced from Organic Letters, 2025. acs.org

The 1,3-dithiole-dendralenes synthesized using this compound are sophisticated π-electron systems with distinctive properties. oup.com Unlike linearly conjugated systems, their cross-conjugated topology gives rise to unique electronic structures. oup.com These molecules are characterized by their ability to undergo multiple, reversible oxidation steps, making them multistage redox systems. rsc.org

Cyclic voltammetry studies reveal that these dendralenes can be sequentially oxidized to form stable tri- and tetra-cation species. rsc.org The redox potentials are influenced by the substituents on the 1,3-dithiole rings. oup.com

Table 2: Redox Potentials of a jst.go.jpDendralene Derivative

| Oxidation Step | Potential (V vs Fc/Fc+) |

|---|---|

| E¹ (0 → 2+) | +0.42 |

| E² (2+ → 3+) | +0.65 |

| E³ (3+ → 4+) | +0.90 |

Potentials are for a representative 1,3-dithiole jst.go.jpdendralene derivative. acs.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy would provide a complete picture of its molecular framework.

While specific, detailed experimental NMR data such as chemical shifts (δ) and coupling constants (J) for this compound are not widely available in the public domain, chemical suppliers confirm the structural integrity of commercially available samples via NMR. arkat-usa.org Based on the known structure of the molecule, the expected NMR spectra can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodithiole ring system and the methyl protons of the phosphonate (B1237965) group. The four aromatic protons would likely appear as a complex multiplet in the downfield region, typical for aromatic compounds. The six methyl protons of the two methoxy (B1213986) groups on the phosphorus atom would be expected to appear as a doublet in the upfield region due to coupling with the phosphorus nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the carbons of the benzene (B151609) ring, the dithiole ring, and the methoxy groups. The carbon atom attached to the phosphorus would show a characteristic splitting pattern due to one-bond C-P coupling.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is particularly informative for organophosphorus compounds. A single resonance is expected for the phosphorus atom in this compound, and its chemical shift would be indicative of the electronic environment around the phosphorus nucleus.

A summary of the anticipated NMR data is presented in the table below.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| ¹H | Aromatic: ~7.0-7.5 | Multiplet | Protons on the benzodithiole ring. |

| Methyoxy: ~3.5-4.0 | Doublet | Due to coupling with ³¹P. | |

| ¹³C | Aromatic/Dithiole: ~120-140 | Singlets | Carbons of the fused ring system. |

| Methyoxy: ~50-60 | Singlet | Carbons of the methoxy groups. | |

| C-P: Variable | Doublet | Carbon directly bonded to phosphorus. | |

| ³¹P | Variable | Singlet (proton decoupled) | Chemical shift is characteristic of the phosphonate group. |

Electrochemical Characterization: Cyclic Voltammetry and Spectroelectrochemistry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of molecules. For compounds based on the 1,3-dithiole framework, CV typically reveals reversible or quasi-reversible oxidation processes. This is due to the electron-rich nature of the sulfur-containing heterocycle, which can be readily oxidized to form stable radical cations and dications.

It is anticipated that this compound would exhibit at least one oxidation wave in its cyclic voltammogram, corresponding to the removal of an electron from the benzodithiole system. The potential at which this oxidation occurs would be influenced by the electron-withdrawing nature of the dimethylphosphonate group. The reversibility of this process would indicate the stability of the resulting radical cation. Further oxidation to a dicationic species may also be possible at higher potentials.

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques (typically UV-Vis-NIR spectroscopy), is employed to study the electronic structure of electrochemically generated species. Upon oxidation of 1,3-dithiole derivatives, new absorption bands typically appear in the visible and near-infrared regions of the spectrum. These new bands are characteristic of the radical cation and provide insights into the delocalization of the positive charge over the π-system of the molecule.

For the radical cation of this compound, it is expected that the positive charge and the unpaired electron would be delocalized over the entire benzodithiole framework. The phosphonate group, being electron-withdrawing, would influence the electronic structure of the oxidized species and the energy of the associated electronic transitions.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and packing of the molecule in the crystalline state.

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 233723. researchgate.net While the detailed crystallographic data from the primary literature is not presented here, the existence of this entry confirms that the solid-state structure has been determined.

The analysis of this crystal structure would reveal the conformation of the phosphonate group relative to the benzodithiole ring system. It would also provide insights into the intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the crystal packing. This information is vital for correlating the molecular structure with macroscopic properties like melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

While the specific UV-Vis absorption spectrum for this compound is not detailed in the available literature, the electronic absorption properties can be inferred from related benzodithiophene and 1,3-dithiole derivatives. These compounds typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic and heterocyclic ring systems.

The introduction of the dimesitylboryl group, a different substituent, on benzodithiophene systems has been shown to cause a significant bathochromic (red) shift of the absorption bands, indicating a modification of the electronic structure and a lowering of the energy gap between the frontier molecular orbitals. nih.gov It is plausible that the dimethylphosphonate group would also influence the absorption spectrum of the 1,3-benzodithiole (B1625575) core, though the exact nature and magnitude of this effect would need to be determined experimentally.

The expected UV-Vis absorption data for this compound, based on analogous compounds, is summarized in the table below.

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| 200-350 | π-π* | Benzodithiole ring system |

Theoretical and Computational Studies of Dimethyl 1,3 Benzodithiol 2 Ylphosphonate and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used for predicting the electronic structure and equilibrium geometry of molecules. A DFT study of Dimethyl 1,3-Benzodithiol-2-ylphosphonate would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This analysis would yield crucial data on bond lengths, bond angles, and dihedral angles.

Typically, researchers employ various functionals, such as B3LYP, and basis sets (e.g., 6-31G(d,p) or larger) to achieve a balance between accuracy and computational cost. mdpi.comnih.gov The results of such a study would be presented in a data table, providing a foundational understanding of the molecule's steric and electronic properties. For instance, calculations on related benzothiazole (B30560) and benzimidazole (B57391) structures have successfully determined their optimized geometries. mdpi.commdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific research data is unavailable.

| Parameter | Value (Å or °) |

|---|---|

| P=O Bond Length | --- |

| P-C Bond Length | --- |

| C-S Bond Lengths | --- |

| O-P-O Bond Angle | --- |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or participation in reactions like the Horner-Wadsworth-Emmons olefination. uiowa.edu Such studies identify transition states—the highest energy points along a reaction coordinate—and any intermediate structures.

By calculating the activation energies, researchers can predict reaction rates and determine the most likely mechanism (e.g., SN1-like or SN2). uiowa.edudtic.mil Computational studies on the hydrolysis of other phosphonate (B1237965) esters have provided valuable insights into whether these reactions are concerted or involve stable intermediates. dtic.mil

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules upon absorption of light. researchgate.net It is used to calculate vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum, and oscillator strengths, which relate to the intensity of the absorption. nih.gov

A TD-DFT analysis of this compound would predict its UV-Visible absorption spectrum. mdpi.com This information is vital for understanding the photophysical properties of the molecule and is particularly important for applications in materials science and photochemistry. nih.govbohrium.com Studies on other sulfur-containing heterocycles have successfully used TD-DFT to correlate theoretical predictions with experimental spectra. nih.govresearchgate.net

Table 2: Hypothetical TD-DFT Results for this compound (Illustrative) This table is for illustrative purposes only, as specific research data is unavailable.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | --- | --- | --- |

| S0 → S2 | --- | --- | --- |

Analysis of Aromaticity and Antiaromaticity in Derived Systems

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. mdpi.com Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of α-substituted phosphonates and dithioacetals traditionally relies on well-established but often harsh methodologies. Future research will likely focus on developing more sophisticated, efficient, and selective synthetic pathways to Dimethyl 1,3-Benzodithiol-2-ylphosphonate and its derivatives.

Current synthetic strategies often involve multi-step processes that may include the preparation of a 1,3-benzodithiole (B1625575) intermediate followed by phosphonylation. Future advancements could target the streamlining of this process through innovative catalytic methods. Metal-catalyzed C-P bond formation, for instance, represents a promising frontier. nih.gov Research into nickel-catalyzed cross-coupling of C-O bonds (from a suitable 2-hydroxy-1,3-benzodithiole precursor) with H-phosphonates could offer a direct and atom-economical route. acs.orgacs.org Similarly, copper-catalyzed cross-coupling reactions are emerging as powerful tools for constructing C-P bonds and could be adapted for this system. researchgate.net

Another avenue of research is the development of asymmetric syntheses. While the parent molecule is achiral, substitution on the benzene (B151609) ring or modification of the phosphonate (B1237965) ester groups could introduce chirality. Future work could explore chiral catalysts or auxiliaries to achieve high enantioselectivity, which is particularly relevant for biological applications of related phosphonate compounds.

The table below outlines potential modern synthetic strategies that could be explored.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |

| Metal-Catalyzed Cross-Coupling | Ni(II) or Cu(I) complexes with specialized ligands (e.g., Xantphos) | High efficiency, broad substrate scope, milder reaction conditions compared to traditional methods. organic-chemistry.org | Nickel and copper catalysts have proven effective for forming C(sp²)-P and C(sp³)-P bonds from various precursors, including alcohol derivatives. acs.orgresearchgate.net |

| Direct C-H Phosphonylation | Palladium or Rhodium catalysts | High atom economy by avoiding pre-functionalization of the benzodithiole ring. | Direct C-H activation for C-P bond formation is a rapidly advancing field in organometallic chemistry. nih.gov |

| One-Pot Tandem Reactions | Lewis acids or organocatalysts | Increased operational simplicity, reduced waste from intermediate purification steps. | Tandem reactions involving dithioacetal formation followed by in-situ phosphonylation could streamline the synthesis significantly. |

These advanced synthetic approaches promise not only to improve the efficiency and reduce the environmental impact of producing this compound but also to facilitate the creation of a diverse library of analogues with novel properties.

Exploration of Unprecedented Chemical Transformations and Reactivity

The unique bifunctional nature of this compound—possessing both a phosphonate carbanion precursor and a dithioacetal moiety—opens up significant opportunities for exploring novel chemical transformations.

A primary area for future investigation is the reactivity of the carbanion generated by deprotonation of the C-2 position. This carbanion is a stabilized species that can participate in a variety of C-C bond-forming reactions. The most prominent of these is the Horner-Wadsworth-Emmons (HWE) reaction, where the carbanion reacts with aldehydes and ketones to form vinyl benzodithioles. researchgate.netconicet.gov.ar Future research could explore the scope and stereoselectivity of HWE reactions using this specific phosphonate, providing access to a range of conjugated systems with potential applications in materials science. researchgate.netbenthamdirect.com

Furthermore, the C-2 carbanion can be considered an "umpolung" reagent—an acyl anion equivalent. organic-chemistry.orgwikipedia.org In this mode of reactivity, the deprotonated this compound can act as a nucleophile, attacking various electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. youtube.com Subsequent hydrolysis of the dithioacetal group would yield a ketophosphonate, a valuable synthetic intermediate. uwindsor.ca This umpolung strategy provides a powerful method for constructing complex molecules that are not easily accessible through traditional synthetic routes. quimicaorganica.org

Future research could also focus on transformations involving the phosphonate group itself, such as its hydrolysis to the corresponding phosphonic acid, which is a key step for applications in hybrid materials. mdpi.com The selective cleavage of one methyl ester group versus two could also be explored to generate precursors for mixed phosphonate esters. researchgate.net

Design and Synthesis of Advanced Functional Materials with Tailored Properties

The benzodithiole core is a well-known building block in the field of organic electronics, particularly for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to its electron-rich nature and rigid, planar structure that facilitates intermolecular π-π stacking. The phosphonate group offers a unique handle for tuning the properties and processability of such materials.

Future research is expected to focus on the design and synthesis of novel conjugated polymers and small molecules derived from this compound. For example, the phosphonate group can be used in HWE reactions to extend the conjugation length of the molecule, creating oligomers or polymers with tailored electronic properties.

Moreover, the phosphonate moiety can enhance the solubility of these otherwise often insoluble conjugated materials in polar solvents, improving their processability for device fabrication. The polar phosphonate group can also influence the morphology and packing of the material in thin films, which is a critical factor for charge transport in electronic devices. researchgate.net Research into phosphonate-containing polymers may reveal materials with improved thermal stability and desirable interfacial properties for use in optoelectronic devices. rsc.org

Potential research directions include:

Synthesis of Conjugated Polymers: Using derivatives of this compound as monomers in polymerization reactions (e.g., Suzuki or Stille coupling after functionalization of the benzene ring) to create novel semiconducting polymers.

Development of n-type Semiconductors: The electron-withdrawing nature of the phosphonate group could be harnessed to lower the LUMO energy level of the benzodithiole core, making it a candidate for n-type semiconductor materials, which are less common but highly sought after for organic electronics.

Self-Assembling Materials: Designing derivatives that can self-assemble into highly ordered structures through hydrogen bonding or other intermolecular interactions involving the phosphonate group, leading to materials with enhanced charge mobility.

Integration into Hybrid Organic-Inorganic Systems

A highly promising area for future research is the use of this compound as a precursor for building hybrid organic-inorganic materials. This is typically achieved by hydrolyzing the dimethyl ester to the corresponding phosphonic acid. wikipedia.org Phosphonic acids are known to bind strongly to a variety of metal oxide surfaces, making them excellent anchoring groups. acs.org

One major application is in the formation of Self-Assembled Monolayers (SAMs) . Phosphonic acid-derived SAMs can be formed on surfaces like aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and transparent conductive oxides such as indium tin oxide (ITO). nih.govacs.org These SAMs can be used to modify the surface energy, work function, and chemical properties of substrates in electronic devices. rsc.orgrsc.org A SAM derived from this compound could be used to functionalize electrodes in OFETs, potentially improving charge injection and device performance.

Another exciting direction is the construction of Metal-Organic Frameworks (MOFs) . Phosphonate-based MOFs are known for their high thermal and chemical stability compared to their carboxylate counterparts. acs.orgacs.orgnih.gov The benzodithiolephosphonic acid, derived from the title compound, could serve as a novel organic linker to create robust, porous MOFs. nih.gov The properties of these MOFs could be tuned by the choice of the metal node. The inherent electronic properties of the benzodithiole linker might impart interesting conductive, photoluminescent, or sensing capabilities to the resulting framework. rsc.org

The table below summarizes potential applications in hybrid systems.

| Hybrid System | Inorganic Component | Function of Organic Moiety | Potential Application |

| Self-Assembled Monolayers (SAMs) | Metal oxides (TiO₂, ZrO₂, Al₂O₃, ITO) | Surface modification, work function tuning, dielectric layer. rsc.org | Interfacial layers in OFETs, sensors, and solar cells. |

| Metal-Organic Frameworks (MOFs) | Metal ions (e.g., Zr⁴⁺, Ba²⁺, Sr²⁺) | Structural linker, imparting porosity and electronic functionality. rsc.org | Gas storage, catalysis, proton conduction, chemical sensing. acs.orgnih.gov |

| Nanoparticle Functionalization | Quantum dots, metal nanoparticles | Surface passivation, ligand for colloidal stability, electronic coupling. | Components in hybrid LEDs, photocatalysis, and diagnostics. |

The integration of the unique electronic and structural features of the benzodithiole unit into stable, well-defined inorganic architectures represents a significant opportunity for creating next-generation functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Dimethyl 1,3-Benzodithiol-2-ylphosphonate with high purity, and how can experimental parameters be systematically optimized?

- Methodological Answer : Synthesis optimization requires a combination of statistical Design of Experiments (DOE) and analytical validation. For example, a fractional factorial design can identify critical parameters (e.g., reaction temperature, solvent polarity, and stoichiometric ratios) while minimizing experimental runs. Post-synthesis, purity can be assessed via HPLC with UV detection and corroborated by P NMR to confirm phosphonate group integrity. Process optimization should integrate real-time monitoring (e.g., in-situ FTIR) to track intermediate formation and adjust conditions dynamically .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer : Key techniques include:

- H/C NMR for structural elucidation of the benzodithiol and phosphonate moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography for absolute configuration determination (if crystalline).

Contradictions between techniques (e.g., NMR vs. HPLC purity) require cross-validation using orthogonal methods, such as combining elemental analysis with thermogravimetric analysis (TGA) to assess hygroscopicity or decomposition during testing .

Q. How can researchers ensure safe handling and storage of this compound given its reactivity?

- Methodological Answer : Implement hazard controls based on Safety Data Sheet (SDS) guidelines for analogous phosphonates, including:

- Use of inert atmospheres (e.g., argon) during synthesis to prevent oxidation.

- Storage in amber glass vials at –20°C under desiccant (e.g., molecular sieves).

- Regular air monitoring for volatile byproducts (e.g., dimethyl sulfide) using gas chromatography–mass spectrometry (GC-MS). Safety protocols must align with institutional Chemical Hygiene Plans, including 100% compliance with safety exams before lab work .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction systems, and how can experimental data validate these models?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction pathways, such as nucleophilic substitutions at the phosphonate center. Transition state analysis and solvation models (e.g., COSMO-RS) predict solvent effects on reactivity. Experimental validation involves kinetic studies (e.g., variable-temperature NMR) to compare activation energies with computed barriers. Discrepancies may arise from neglected solvent dynamics or intermolecular interactions, necessitating multiscale modeling (QM/MM) for improved accuracy .

Q. How can contradictions in catalytic activity data for this compound-derived ligands be resolved across different studies?

- Methodological Answer : Contradictions often stem from unaccounted variables (e.g., trace moisture, ligand:metal ratios). A systematic approach includes:

- Replicating studies under strictly controlled conditions (e.g., glovebox synthesis).

- Multivariate analysis (e.g., PCA or PLS regression) to isolate dominant factors.

- In-situ EXAFS/XANES to monitor ligand-metal coordination dynamics. For example, conflicting reports on Pd-catalyzed coupling efficiencies may arise from ligand lability, which can be quantified via UV-vis titration under reaction conditions .

Q. What advanced reactor designs are suitable for scaling up reactions involving this compound while maintaining selectivity?

- Methodological Answer : Continuous-flow reactors with immobilized catalysts or membrane-based separation (e.g., nanofiltration) can enhance selectivity and scalability. For example, a packed-bed reactor with silica-supported reagents minimizes side reactions by restricting residence time. Membrane technologies (e.g., pervaporation) can simultaneously remove volatile byproducts, improving yield. Computational fluid dynamics (CFD) simulations should guide reactor geometry to avoid mass transfer limitations, particularly for heterogeneous systems .

Q. How can researchers leverage this compound in materials science, such as designing functional polymers or coordination frameworks?

- Methodological Answer : The compound’s dual sulfur and phosphonate functionalities enable applications in:

- Conductive polymers : Radical polymerization with thiophene derivatives, monitored by EPR spectroscopy for radical intermediates.

- Metal-organic frameworks (MOFs) : Solvothermal synthesis with lanthanide ions, characterized by BET surface area analysis and PXRD. Challenges include phosphonate hydrolysis under acidic conditions, which can be mitigated via post-synthetic stabilization (e.g., atomic layer deposition of Al₂O₃) .

Data Contradiction and Validation Strategies

| Issue | Resolution Methodology | Key References |

|---|---|---|

| Discrepant catalytic yields | Kinetic profiling under inert conditions; in-situ spectroscopy (Raman/IR) | |

| NMR vs. XRD purity data | Synchrotron XRD for trace crystallinity; DSC to detect amorphous impurities | |

| Variable thermal stability | Isothermal TGA at incremental humidity levels; DFT-based degradation pathway modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.